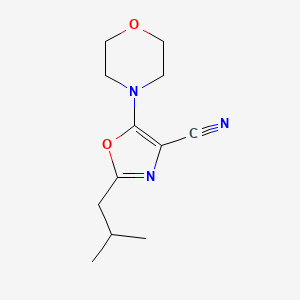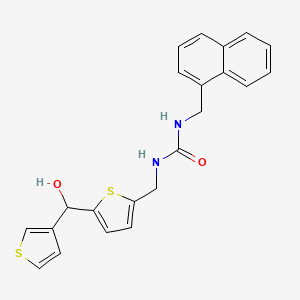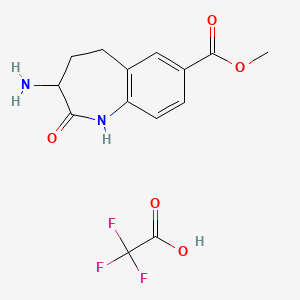
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile, also known as MP-10, is a chemical compound that is widely used in scientific research. It belongs to the family of oxazole derivatives and has a molecular formula of C14H19N3O2. MP-10 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile involves the inhibition of CK2 activity. CK2 is a tetrameric protein kinase that phosphorylates a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. CK2 has been implicated in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile binds to the ATP-binding site of CK2 and inhibits its activity, leading to the dephosphorylation of CK2 substrates and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile inhibits CK2 activity and induces apoptosis in cancer cells. In vivo studies have shown that 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile inhibits tumor growth in animal models of cancer. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has also been shown to have anti-inflammatory effects and to modulate the immune response. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has been proposed as a potential therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
实验室实验的优点和局限性
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has several advantages and limitations for lab experiments. Its potent inhibition of CK2 activity makes it a valuable tool for studying the role of CK2 in various cellular processes. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is also relatively easy to synthesize and has a high purity level. However, 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into account when designing experiments using 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile.
未来方向
There are several future directions for research on 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile. One direction is to further explore the role of CK2 in various cellular processes and to identify new substrates of CK2. Another direction is to investigate the potential therapeutic applications of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile in the treatment of cancer, inflammation, and autoimmune disorders. The development of new analogs of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile with improved solubility and toxicity profiles is also an area of future research. Finally, the use of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile in combination with other therapeutic agents may enhance its efficacy and reduce its toxicity.
合成方法
The synthesis of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile involves the reaction of 5-morpholin-4-yl-1,3-oxazole-4-carbonitrile with 2-methylpropylamine in the presence of a base catalyst. The reaction proceeds at room temperature and yields 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile as a white solid with a high purity level. The synthesis method has been optimized to improve the yield and purity of 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile, and it is now widely used in laboratories around the world.
科学研究应用
2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been proposed as a potential therapeutic strategy. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has been shown to inhibit CK2 activity in vitro and in vivo and to induce apoptosis in cancer cells. 2-(2-Methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has also been used to study the role of CK2 in various cellular processes, including DNA repair, cell cycle progression, and signaling pathways.
属性
IUPAC Name |
2-(2-methylpropyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)7-11-14-10(8-13)12(17-11)15-3-5-16-6-4-15/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIDXFSJYHJOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)
![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)

![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)

![7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3020399.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3020401.png)



![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)